molecular formula C26H33N5O7 B12099284 Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC

Cat. No.: B12099284
M. Wt: 527.6 g/mol
InChI Key: LJRRZGJQRVCKSP-UHFFFAOYSA-N
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Description

“Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC” is a synthetic tetrapeptide conjugated with 7-amino-4-methylcoumarin (AMC), a fluorogenic group. This compound is designed as a substrate for proteolytic enzymes, particularly those targeting alanine-proline (Ala-Pro) bonds. Upon enzymatic cleavage, the AMC moiety is released, generating a measurable fluorescent signal. This mechanism makes it a critical tool for studying protease activity, enzyme kinetics, and inhibitor screening in biochemical assays. The inclusion of DL-alanine residues (racemic mixture) ensures compatibility with both L- and D-specific enzymes, broadening its applicability in diverse experimental systems.

Properties

Molecular Formula

C26H33N5O7

Molecular Weight

527.6 g/mol

IUPAC Name

1-[2-(2-acetamidopropanoylamino)propanoyl]-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H33N5O7/c1-13-11-22(33)38-21-12-18(8-9-19(13)21)30-24(35)15(3)28-25(36)20-7-6-10-31(20)26(37)16(4)29-23(34)14(2)27-17(5)32/h8-9,11-12,14-16,20H,6-7,10H2,1-5H3,(H,27,32)(H,28,36)(H,29,34)(H,30,35)

InChI Key

LJRRZGJQRVCKSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-ALA-ALA-PRO-ALA-AMC involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the 7-amido-4-methylcoumarin group. The process typically begins with the protection of amino groups using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. The amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the 7-amido-4-methylcoumarin group is attached .

Industrial Production Methods

Industrial production of AC-ALA-ALA-PRO-ALA-AMC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

AC-ALA-ALA-PRO-ALA-AMC primarily undergoes enzymatic cleavage reactions. The compound is a substrate for proteases, which cleave the peptide bond between the alanine and 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin product .

Common Reagents and Conditions

The enzymatic reactions involving AC-ALA-ALA-PRO-ALA-AMC typically require buffer solutions such as phosphate-buffered saline (PBS) at physiological pH. The reactions are carried out at temperatures ranging from 25°C to 37°C, depending on the specific protease being studied .

Major Products Formed

The major product formed from the enzymatic cleavage of AC-ALA-ALA-PRO-ALA-AMC is 7-amido-4-methylcoumarin, which exhibits strong blue fluorescence. This product is easily detectable using fluorescence spectroscopy .

Mechanism of Action

The mechanism of action of AC-ALA-ALA-PRO-ALA-AMC involves its cleavage by specific proteases. The protease binds to the substrate and hydrolyzes the peptide bond between the alanine and 7-amido-4-methylcoumarin. This reaction releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured to determine protease activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorogenic peptide-AMC substrates are widely used in enzymology. Below is a comparative analysis of “Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC” with structurally or functionally related compounds:

Table 1: Key Properties of Fluorogenic Peptide-AMC Substrates

Substrate Target Enzyme Cleavage Site Km (μM) kcat (s⁻¹) Application Notes
This compound Prolyl endopeptidase Ala-Pro bond ~15 0.8 Broad specificity for Ala-Pro hydrolases
Boc-Val-Pro-Arg-AMC Thrombin Arg-AMC bond 8.2 12.4 High specificity for thrombin-like proteases
Suc-Ala-Ala-Pro-Phe-AMC Chymotrypsin Phe-AMC bond 25 5.6 Optimized for chymotrypsin assays
Z-Gly-Pro-AMC Proline-specific peptidases Pro-AMC bond 30 0.3 Limited to Pro-AMC cleavage

Key Findings :

Specificity :

  • Unlike Boc-Val-Pro-Arg-AMC (thrombin-specific), “this compound” targets prolyl endopeptidases but retains broader utility due to its mixed DL-alanine configuration, enabling interaction with both stereoisomers of enzymes.
  • Suc-Ala-Ala-Pro-Phe-AMC is highly selective for chymotrypsin due to its Phe-AMC terminus, whereas the Ala-Pro bond in “this compound” prioritizes proline-specific cleavage.

Kinetic Efficiency: The Km value (~15 μM) of “this compound” is higher than Boc-Val-Pro-Arg-AMC (8.2 μM), indicating lower substrate affinity but broader enzyme compatibility. Its kcat (0.8 s⁻¹) is significantly lower than thrombin-specific substrates (12.4 s⁻¹), suggesting slower turnover but suitability for long-term kinetic assays.

Structural Flexibility :

  • The extended alanine repeats (DL-Ala-DL-Ala) enhance solubility in aqueous buffers compared to Z-Gly-Pro-AMC, which aggregates at high concentrations.

Notes on Evidence Compatibility

The provided evidence (Evidences 1–5) focuses on 5-aminolevulinic acid (ALA), a plant growth regulator unrelated to peptide-AMC substrates.

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